molecular formula C15H10ClNS2 B12174653 4-[(4-chlorophenyl)thio]-2-phenylThiazole

4-[(4-chlorophenyl)thio]-2-phenylThiazole

Cat. No.: B12174653
M. Wt: 303.8 g/mol
InChI Key: JHURTKIQSUBVFY-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)thio]-2-phenylThiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the thiazole ring, along with the chlorophenyl and phenyl groups, contributes to the compound’s unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)thio]-2-phenylThiazole typically involves the reaction of 4-chlorothiophenol with 2-bromoacetophenone in the presence of a base such as cesium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) under nitrogen atmosphere and irradiated with visible light . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)thio]-2-phenylThiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iron(III)-tetra phenyl prophyrin as a catalyst.

    Substitution: Various electrophiles and nucleophiles under mild conditions.

Major Products

    Oxidation: Disulfides.

    Substitution: Substituted thiazole derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)thio]-2-phenylThiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, leading to inhibition of their activity. The compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-chlorophenyl)thio]-2-phenylThiazole is unique due to the presence of both chlorophenyl and phenyl groups, which enhance its biological activity and chemical stability. The combination of these groups with the thiazole ring results in a compound with diverse applications and potential for further development in medicinal chemistry .

Properties

Molecular Formula

C15H10ClNS2

Molecular Weight

303.8 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfanyl-2-phenyl-1,3-thiazole

InChI

InChI=1S/C15H10ClNS2/c16-12-6-8-13(9-7-12)19-14-10-18-15(17-14)11-4-2-1-3-5-11/h1-10H

InChI Key

JHURTKIQSUBVFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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